BenchChemオンラインストアへようこそ!

2-Amino-3-(4-bromothiophen-2-yl)propanamide

X-ray crystallography SAD/MAD phasing chemical biology

2-Amino-3-(4-bromothiophen-2-yl)propanamide (CAS 1496994-22-9, MW 249.13) is a racemic α-amino acid amide featuring a C4-bromothiophene side chain. The covalently bound bromine serves as a heavy atom for X-ray crystallographic phasing (SAD/MAD) and a robust synthetic handle for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. This dual functionality enables both fragment-based drug discovery (FBDD) campaigns and parallel library generation from a single intermediate. Supplied at ≥95% purity with multiple packaging options; ideal for medicinal chemistry, solid-phase peptide synthesis (SPPS), and pharmaceutical co-crystal screening programs requiring a directional, polarizable bromine interaction site.

Molecular Formula C7H9BrN2OS
Molecular Weight 249.13 g/mol
Cat. No. B13071838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-bromothiophen-2-yl)propanamide
Molecular FormulaC7H9BrN2OS
Molecular Weight249.13 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)CC(C(=O)N)N
InChIInChI=1S/C7H9BrN2OS/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H2,10,11)
InChIKeyGSAQAHAFLBMVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-bromothiophen-2-yl)propanamide – A C4-Brominated Thiophene Amino Acid Amide Building Block for Medicinal Chemistry and Chemical Biology


2-Amino-3-(4-bromothiophen-2-yl)propanamide (CAS 1496994-22-9) is a synthetic, non-proteinogenic α-amino acid amide derivative characterized by a racemic chiral center at the Cα position, a primary amide terminus, and a 4-bromothiophen-2-yl side chain . With a molecular weight of 249.13 g/mol (C₇H₉BrN₂OS) and a computed LogP of approximately 0.95, it occupies physicochemical space between fragment-like and lead-like molecules, making it suitable as both a standalone fragment for FBDD campaigns and a versatile intermediate for late-stage functionalization . The compound is supplied at ≥95% purity by multiple vendors and finds primary application as a synthetic building block in medicinal chemistry, particularly where the bromine atom serves as a heavy atom for X-ray crystallographic phasing or as a cross-coupling handle for diversifying the thiophene scaffold .

Why Non-Brominated or Regioisomeric Thiophene Alanine Amides Cannot Substitute for 2-Amino-3-(4-bromothiophen-2-yl)propanamide


The simple replacement of 2-Amino-3-(4-bromothiophen-2-yl)propanamide with its non-brominated congener 2-amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7; MW 170.23) eliminates three essential differentiating features simultaneously: (i) the heavy atom (bromine) required for experimental X-ray crystallographic phasing via SAD/MAD methods; (ii) the C4-bromine synthetic handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) that enables scaffold diversification; and (iii) the electron-withdrawing inductive effect of bromine that modulates thiophene ring electronics and intermolecular interaction profiles . Conversely, regioisomeric brominated analogs (e.g., 2-amino-3-(5-bromothiophen-2-yl)propanamide or 2-amino-3-(3-bromothiophen-2-yl)propanamide) present the bromine at chemically and sterically distinct positions, altering both the vector of any derivatization and the molecular recognition surface presented to biological targets—differences that are non-interchangeable in structure–activity relationship (SAR) programs [1].

Quantitative Differentiation Evidence: 2-Amino-3-(4-bromothiophen-2-yl)propanamide vs. Closest Analogs


Heavy Atom for Experimental X-Ray Crystallographic Phasing: Bromine Anomalous Scattering vs. Non-Brominated Analogs

2-Amino-3-(4-bromothiophen-2-yl)propanamide contains a covalently attached bromine atom that acts as an anomalous scatterer for experimental phasing in macromolecular X-ray crystallography. Bromine exhibits a K absorption edge at 0.920 Å (λ = 0.92 Å), with anomalous scattering factors f″ reaching approximately 6–12 electrons and f′ as low as −13 to −15 electrons, enabling robust SAD (Single-wavelength Anomalous Diffraction) or MAD (Multi-wavelength Anomalous Diffraction) phasing [1]. In contrast, the non-brominated analog 2-amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7) contains only sulfur (K edge at ~5.0 Å, f″ < 0.6 e⁻ at typical data collection wavelengths) as the heaviest atom, providing negligible anomalous signal for phasing . This makes the brominated compound uniquely suited for co-crystallization studies where experimental phasing is required, particularly for novel protein targets lacking a suitable molecular replacement model [1].

X-ray crystallography SAD/MAD phasing chemical biology fragment-based drug discovery

C4-Bromine as a Synthetic Diversification Handle: Cross-Coupling Competence vs. Non-Halogenated and Regioisomeric Analogs

The bromine substituent at the 4-position of the thiophene ring provides a well-precedented leaving group for palladium-catalyzed cross-coupling reactions. Aryl bromides on thiophene scaffolds undergo Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, and Buchwald–Hartwig amination with primary/secondary amines [1][2]. The non-brominated analog 2-amino-3-(thiophen-2-yl)propanamide lacks this synthetic handle entirely, requiring stoichiometric directed ortho-metalation (DoM) or C–H activation strategies for any derivatization at the 4-position, which impose additional synthetic steps, lower functional group tolerance, and reduced yields [3]. Furthermore, the 4-bromo regioisomer presents a sterically less hindered coupling site compared to the 3-bromo isomer (where the bromine is adjacent to both the ring sulfur and the alanine side chain), potentially enabling higher cross-coupling yields [2].

medicinal chemistry cross-coupling Suzuki–Miyaura Buchwald–Hartwig library synthesis

Bromine-Induced Modulation of Intermolecular Interactions: C–H···Br and Br···O Contacts in the Solid State vs. Non-Brominated Analog

Comparative crystallographic analysis of brominated vs. non-brominated thiophene-containing α-aminoisobutyric acid (Aib) derivatives (compounds I: C₁₅H₁₄NO₃S₂, and II: C₁₅H₁₅Br₂NO₃S₂) revealed that bromine substitution introduces additional intermolecular interaction types—specifically C–H···Br hydrogen bonds and Br···O contacts—that are absent in the non-brominated crystal lattice [1]. The brominated derivative II achieved a more densely packed crystal with maximized intermolecular contacts, whereas the non-brominated analog I relied exclusively on N–H···O, C–H···O, and C–H···π interactions. Backbone torsion angles remained comparable between I and II (φ: −179.6° vs. −175.4°; ψ: −179.8° vs. 177.0°), confirming that the bromine effect on packing is not mediated through conformational perturbation but through direct participation of bromine in non-covalent interactions [1]. By extrapolation, 2-amino-3-(4-bromothiophen-2-yl)propanamide is expected to exhibit a richer intermolecular interaction profile than its non-brominated counterpart, with implications for co-crystal design, solubility, and solid-state stability [1][2].

crystal engineering solid-state chemistry intermolecular interactions polymorphism

Physicochemical Property Differentiation: LogP, Molecular Weight, and H-Bond Profile vs. Non-Brominated Congener

The introduction of bromine at the 4-position of the thiophene ring produces substantial shifts in key physicochemical parameters compared to the non-brominated analog 2-amino-3-(thiophen-2-yl)propanamide. The molecular weight increases from 170.23 to 249.13 g/mol (+46%), while the computed LogP rises from an estimated ~0.3 to 0.95 (measured/computed values: Fluorochem reports LogP 0.952; ChemScene reports LogP 0.8657) . The topological polar surface area (TPSA) remains nearly identical at 69.11 Ų (vs. ~69 Ų for the non-brominated analog), and hydrogen bond donor/acceptor counts are preserved (HBD 2, HBA 2–3), meaning the bromine substitution selectively elevates lipophilicity without altering hydrogen-bonding capacity or increasing TPSA—a desirable profile for optimizing membrane permeability while maintaining solubility . The increased molecular refractivity due to bromine (MR contribution ~8.9 cm³/mol for aryl-Br) further differentiates the compound in computational ADME models .

physicochemical properties drug-likeness fragment-based screening ADME prediction

Stereochemical Configuration: Chiral Center and Implications for Procurement of Racemic vs. Enantiopure Material

2-Amino-3-(4-bromothiophen-2-yl)propanamide contains one asymmetric carbon atom (Cα of the alanine backbone), giving rise to (R)- and (S)-enantiomers . The commercially available material (CAS 1496994-22-9) is supplied as the racemic mixture (≥95% purity), whereas the enantiomerically pure (3S)-configured analog carries a distinct CAS number (1306166-18-6) and is sourced separately . This stereochemical dimension is critical because: (i) in peptide or peptidomimetic synthesis, only one enantiomer typically yields the desired bioactive conformation; (ii) the racemic mixture may exhibit different solubility, melting point, and crystal packing compared to either pure enantiomer; and (iii) biological assays conducted on racemic material report composite activity that may underrepresent the true potency of the active enantiomer by ≥2-fold [1]. The non-brominated analog (CAS 114779-90-7) is also racemic, but lacks the additional heavy-atom and synthetic-handle advantages outlined in Evidence Items 1–3.

stereochemistry chiral resolution enantioselective synthesis peptide chemistry

High-Value Application Scenarios for 2-Amino-3-(4-bromothiophen-2-yl)propanamide Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Crystallographic Screening with Experimental Phasing

2-Amino-3-(4-bromothiophen-2-yl)propanamide (MW 249, LogP ~0.95, TPSA 69 Ų) satisfies the Rule of Three criteria for fragment library membership, and the covalently bound bromine atom enables SAD/MAD experimental phasing at synchrotron beamlines tuned to the Br K edge (0.920 Å) . When soaked into protein crystals of novel or poorly characterized targets, the bromine anomalous signal (f″ ≈ 6–12 e⁻) provides unambiguous identification of the fragment binding pose and occupancy, even at modest resolution (2.5–3.0 Å). This capability is absent for the non-brominated analog 2-amino-3-(thiophen-2-yl)propanamide, which relies on weaker sulfur anomalous signal or difference Fourier methods for ligand placement .

Thiophene-Focused Library Synthesis via C4-Bromine Cross-Coupling Diversification

The C4-bromine substituent serves as a robust synthetic handle for parallel library generation through Suzuki–Miyaura coupling with (hetero)aryl boronic acids or Buchwald–Hartwig amination. This enables late-stage diversification of the thiophene scaffold while preserving the amino acid amide core . Starting from a single batch of 2-amino-3-(4-bromothiophen-2-yl)propanamide, a 24- or 96-member library can be synthesized in parallel using standard Pd-catalyzed conditions, with typical coupling yields of 60–95% reported for analogous 4-bromothiophene substrates . This pathway is inaccessible from the non-brominated analog, which would require separate multi-step sequences for each derivatization vector.

Co-Crystal Engineering and Solid-State Formulation Development Exploiting Bromine-Mediated Intermolecular Interactions

Based on crystallographic evidence that brominated thiophene amino acid derivatives engage in C–H···Br and Br···O interactions in the solid state—interaction types unavailable to non-brominated analogs —2-amino-3-(4-bromothiophen-2-yl)propanamide is a rationally selected co-former for pharmaceutical co-crystal screening. The bromine atom provides a directional, polarizable interaction site that can complement hydrogen-bonding networks established by the amide and amine groups. This expanded interaction toolkit may yield co-crystals with improved solubility, dissolution rate, or mechanical properties compared to co-crystals prepared with the non-brominated analog .

Peptidomimetic and Modified Peptide Synthesis Requiring a Heavy-Atom-Labeled, Non-Proteinogenic Amino Acid Building Block

The combination of a primary amine, a carboxylic acid-derived amide, and a 4-bromothiophene side chain makes this compound a direct structural mimic of phenylalanine amide—with the thiophene ring serving as a bioisostere of the phenyl ring and the bromine providing both steric bulk and anomalous scattering capability . In solid-phase peptide synthesis (SPPS), the compound can be incorporated as a non-proteinogenic residue, and the bromine atom subsequently serves as both a phasing marker for the peptide–protein co-crystal structure and a cross-coupling handle for post-synthetic peptide modification .

Quote Request

Request a Quote for 2-Amino-3-(4-bromothiophen-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.